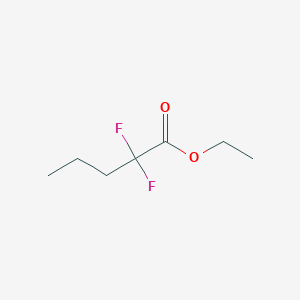

Ethyl 2,2-Difluoropentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSUJYXUELDNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929567 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136854-22-3 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,2 Difluoropentanoate and Analogues

Established Synthetic Routes and Mechanistic Insights for Difluoroester Formation

Traditional methods for synthesizing difluoroesters often involve the deoxofluorination of β-keto esters. Reagents like diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are commonly used for this transformation. thieme.de For instance, the multigram-scale preparation of 3,3-difluoroesters has been successfully achieved using these reagents, highlighting their industrial applicability. thieme.de Another established route involves the reaction of ethyl pyruvate (B1213749) with (bis-(2-methoxyethyl)amino)sulfur trifluoride, which yields ethyl 2,2-difluoropropionate in high purity after a straightforward workup and distillation. chemicalbook.com

The mechanism of difluoroester formation is crucial for understanding and optimizing these synthetic routes. In the context of lithium-ion batteries, the formation of a solid electrolyte interphase (SEI) on the anode involves the decomposition of electrolyte components. nih.govresearchgate.netosti.gov Studies on fluoroethylene carbonate (FEC) as an electrolyte additive have revealed that LiF formation is a key step. nih.govosti.gov This process can occur through the abstraction of a fluorine atom from the FEC molecule by the anode surface, leading to the formation of an inner SEI layer rich in inorganic LiF and an outer layer containing more organic species. nih.govosti.gov This layered structure is believed to contribute to the improved stability and performance of the battery. The understanding of such fluorine transfer mechanisms can provide insights into the formation of C-F bonds in synthetic organic chemistry.

Catalytic Approaches to Difluoropentanoate Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of difluorinated compounds, including those based on transition metals, photoredox catalysis, dual-functional catalysis, and organocatalysis.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Silver, Copper)

Transition metals, particularly palladium, have been extensively used in C-F bond formation reactions. beilstein-journals.orgnih.govchinesechemsoc.org Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C bonds, and this has been extended to the synthesis of difluoromethylated arenes. For example, the palladium-catalyzed coupling of aryl boronic acids with difluorocarbene precursors like BrCF2CO2Et has been reported. chinesechemsoc.org Copper-mediated trifluoromethylation of aryl boronic acids has also been well-established. chinesechemsoc.org

Silver and copper catalysts also play a role in difluorination reactions. For instance, silver fluoride (B91410) (AgF) has been used in palladium-catalyzed allylic fluorination. beilstein-journals.orgnih.gov Copper catalysis has been employed in the modular synthesis of fully-substituted alkyl vinyl ethers, where a dual-functional copper catalyst is involved in both the functionalization of a CF2 unit and a subsequent ring-opening process. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Difluoroalkylation Reactions

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Palladium(0)/Trost's bisphosphine ligand | Cyclic allylic chlorides, AgF | Cyclic allylic fluorides | beilstein-journals.org |

| Palladium(0)/Chiral bisphosphine ligand | Acyclic allylic chlorides | Enantioenriched allylic fluorides | beilstein-journals.org |

| Palladium(0) | Allyl p-nitrobenzoate, TBAF(t-BuOH)4 | 2- and 3-arylpropenyl fluorides | beilstein-journals.org |

| Palladium(0)/AgF | Allylic phosphorothioate (B77711) esters | Fluorinated products with retained stereochemistry | beilstein-journals.orgnih.gov |

| Pd/Cr cocatalytic system/Et3N·3HF | Simple alkenes | Branched allylic fluorides | nih.gov |

| Pd-μ-hydroxo complexes | α-keto esters | Enantioenriched syn-β-fluoro-α-hydroxy esters | beilstein-journals.orgnih.gov |

| Copper | Aryl boronic acids, electrophilic trifluoromethylating reagent | Trifluoromethylated arenes | chinesechemsoc.org |

| Copper(I)/NaOtBu | gem-difluorinated cyclopropanes, O-H/C-H nucleophiles | Alkyl vinyl ethers | researchgate.net |

Photoredox Catalysis for Difluoroalkylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radicals under mild conditions. researchgate.net This approach has been successfully applied to difluoroalkylation reactions. organic-chemistry.orgnih.govacs.org A general method for the site-selective difluoroalkylation of alkyl carboxylic redox esters and aliphatic amine-derived pyridinium (B92312) salts involves the use of difluoroenoxysilanes and a photocatalyst under blue light irradiation. organic-chemistry.orgnih.gov This method generates alkyl radicals that are then trapped by the difluoroenoxysilane. organic-chemistry.org

The cooperative use of photoredox and N-heterocyclic carbene (NHC) catalysis has enabled the γ-difluoroalkylation of γ-preoxidized enals to synthesize γ-difluoroalkyl-α,β-unsaturated esters. acs.org This reaction forges a C(sp3)–CF2R bond at the γ-position of carbonyl compounds. acs.org

Dual-Functional Catalysis in Difluorination Strategies

Dual-functional catalysts, which possess multiple catalytic capabilities, can streamline complex transformations. Arenethiolates, for example, can act as both a strongly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst under visible light. acs.orgresearchgate.net This dual functionality enables the catalytic C-F activation of trifluoromethyl substrates for selective hydrodefluorination and coupling with alkenes. researchgate.net

In another example, a dual-functional copper catalyst facilitates both the functionalization of a CF2 unit in gem-difluorinated cyclopropanes and the subsequent ring-opening, leading to the synthesis of highly substituted alkyl vinyl ethers. researchgate.net This approach allows for the modular and stereoselective construction of complex molecules.

Organocatalytic and Phosphine-Catalyzed Reactions

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis. mdpi.comresearchgate.net The enantioselective α-fluorination of aldehydes has been achieved using enamine catalysis with an imidazolidinone catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.net This method is applicable to a wide range of aldehyde substrates. researchgate.net One-pot fluorination and organocatalytic Robinson annulation sequences have also been developed for the asymmetric synthesis of fluorinated cyclohexenones. mdpi.com

Phosphine (B1218219) catalysis has also been employed in fluorination reactions. rsc.orgnih.govresearchgate.netnih.gov Phosphines can catalyze the fluorination of unactivated tertiary alkyl chlorides under mild conditions using silver fluoride as the fluorine source. nih.gov It is proposed that the phosphine helps to solubilize the silver fluoride. nih.gov Phosphine-catalyzed intermolecular carbofluorination of alkynes with acyl fluorides has also been reported, proceeding through a five-coordinate fluorophosphorane intermediate. nih.gov

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric methods is crucial for the synthesis of chiral fluorinated molecules, which are of significant interest in medicinal chemistry.

Asymmetric synthesis of 2,2-difluorotetrahydrofurans has been achieved through a palladium-catalyzed formal [3+2] cycloaddition of gem-difluoroalkenes with racemic vinyl epoxides or vinylethylene carbonates. sci-hub.st This reaction utilizes a readily available chiral ligand, (R)-BINAP, and provides enantioenriched products.

Organocatalysis has proven to be a powerful tool for asymmetric fluorination. mdpi.comresearchgate.net For instance, cinchona alkaloid primary amines can catalyze the one-pot asymmetric synthesis of 4,6-difluorocyclohexanones with good yields and high enantioselectivities. mdpi.com Similarly, the use of chiral imidazolidinone catalysts enables the enantioselective α-fluorination of a broad range of aldehydes. researchgate.net

Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters has been explored using phase-transfer catalysis. rsc.org While this method has shown promise, it has been challenging to overcome a competing racemic background reaction. rsc.org

Table 2: Examples of Stereoselective and Asymmetric Fluorination Reactions

| Catalyst/Method | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Palladium/(R)-BINAP | gem-difluoroalkenes, racemic vinyl epoxides/carbonates | 2,2-difluorotetrahydrofurans | Up to 98% ee | sci-hub.st |

| Cinchona alkaloid amine | β-ketoester, fluorinated chalcones | 4,6-difluorocyclohexanones | Up to 99% ee, 20:1 dr | mdpi.com |

| Imidazolidinone organocatalyst/NFSI | Aldehydes | α-fluoro aldehydes | High enantioselectivity | researchgate.net |

| Chiral Nickel Lewis acid/Iridium photocatalyst | β-ketoesters | Enantioenriched difluoroalkylated β-ketoesters | High enantioselectivity | rsc.org |

| Chiral-at-rhodium(III) complex/Iridium photocatalyst | γ-keto amides | Enantioenriched gem-difluoroalkyl γ-keto amides | High enantioselectivity | rsc.org |

Diastereoselective Control in Difluoroester Synthesis

Achieving diastereoselectivity in the synthesis of difluoroesters, particularly when additional stereocenters are present, presents a significant synthetic challenge. The control over the relative stereochemistry of adjacent chiral centers is paramount for the synthesis of specific isomers of biologically active molecules.

Research into the synthesis of polyfluorinated compounds has shed light on the complexities of diastereoselective reactions. For instance, in the synthesis of complex molecules like polyfluorinated carbohydrates, the diastereoselectivity of reactions involving α-oxygenated substituents can be highly variable. soton.ac.uk The stereochemical outcome is often influenced by the nature of the substrate and the reagents employed.

Methods for achieving diastereoselective control can be broadly categorized as either substrate-controlled or reagent-controlled.

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the starting material direct the formation of a new stereocenter. Chiral pool synthesis, starting from naturally occurring chiral molecules, is a common strategy.

Reagent-Controlled Synthesis: This involves the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity, irrespective of the substrate's inherent chirality.

A key reaction for introducing the difluoroester moiety is the Reformatsky-type aza-Darzens reaction. The reaction of ethyl dibromofluoroacetate with imines using zinc has been shown to produce 2-fluoroaziridine-2-carboxylates with high diastereoselectivity. researchgate.net The choice of solvent can be critical; for example, using acetonitrile (B52724) was found to dramatically improve both the yield and the diastereomeric ratio of the aziridine (B145994) product. researchgate.net While this example leads to an aziridine, the principles of controlling stereochemistry through reaction conditions are broadly applicable to the synthesis of acyclic systems like substituted difluoropentanoates.

Table 1: Factors Influencing Diastereoselectivity in Difluoroester Synthesis

| Factor | Description | Impact on Stereocontrol |

|---|---|---|

| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. | Switching from diethyl ether to acetonitrile can reverse and improve diastereoselectivity in aza-Darzens reactions. researchgate.net |

| Substituents | Steric and electronic properties of substituents on the substrate can favor the approach of a reagent from a specific face. | The presence of an α-oxygenated substituent can lead to poor diastereoselectivity in some cases. soton.ac.uk |

| Reagent | The choice of metal in Reformatsky-type reactions or the use of specific chiral catalysts dictates the stereochemical pathway. | Zinc metal is effective in promoting diastereoselective aza-Darzens reactions of ethyl dibromofluoroacetate. researchgate.net |

Enantioselective Approaches for Chiral Difluorinated Pentanoates

The synthesis of single enantiomers of chiral compounds is of utmost importance, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. The development of asymmetric methods to access chiral gem-difluorinated compounds is a significant area of research. nih.gov

A notable strategy involves the use of chiral phosphoric acid (CPA) catalysts in asymmetric cyclization reactions. Researchers have successfully developed CPA-catalyzed enantioselective cyclizations of gem-difluoroalkyl 1,3-indandiones with anthranilamides to produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones in high yields and with excellent enantioselectivities. nih.gov This work highlights the effectiveness of organocatalysis in constructing complex chiral fluorinated scaffolds. The gem-difluoro substitution pattern was found to be crucial for promoting the reaction. nih.gov

Beyond organocatalysis, transition-metal catalysis offers powerful tools for enantioselective synthesis. Chiral copper catalytic platforms have been used for the enantioselective hydrophosphinylation of ethynylazaarenes, converting racemic secondary phosphine oxides into P-chiral tertiary phosphine oxides with high yields and enantioselectivities. rsc.org Similarly, iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition, has been developed for the synthesis of enantioenriched cyclobutane (B1203170) derivatives. chemistryviews.org These cascade reactions demonstrate the efficiency of combining different catalytic processes to build chiral complexity in a single operation. chemistryviews.org

These asymmetric strategies, while not all directly applied to ethyl 2,2-difluoropentanoate itself, establish key principles and catalyst systems that could be adapted for the enantioselective synthesis of chiral difluorinated pentanoates and their derivatives. nih.govrsc.orgchemistryviews.org

Table 2: Examples of Catalytic Asymmetric Methods for Fluorinated Compounds

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Cyclization | Synthesizes chiral gem-difluorinated spiro-heterocycles with excellent enantioselectivity. | nih.gov |

| Chiral Iridium Complex | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Cascade reaction to form enantioenriched cyclobutanes without directing groups. | chemistryviews.org |

| Chiral Copper Complex | Enantioselective Hydrophosphinylation | Achieves kinetic resolution of racemic phosphine oxides to produce P-chiral products. | rsc.org |

| Chiral π–Cu(II) Complex | Dearomative (3+2) Cycloaddition | Provides access to pyrroloisoquinoline derivatives with high site-, diastereo-, and enantioselectivity. | rsc.org |

Difluorocarbene-Based Synthetic Protocols

Difluorocarbene (:CF2) is a highly reactive and versatile intermediate for introducing the difluoromethylene (-CF2-) unit into organic molecules. cas.cn This approach is often more direct than many functional group manipulation sequences. nih.gov The generation of difluorocarbene can be achieved from various precursors under relatively mild conditions, making it an attractive method for synthesizing gem-difluorinated compounds. cas.cnnih.gov

Several reagents have been developed to serve as efficient sources of difluorocarbene.

(Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br): This is a choice reagent that, upon activation with a mild base, generates difluorocarbene. nih.gov

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This compound decomposes in the presence of a catalytic amount of fluoride ion to form difluorocarbene, which can then add to even relatively electron-deficient alkenes in high yield. rsc.orgresearchgate.net

Diethyl bromodifluoromethylphosphonate: This commercially available phosphonate (B1237965) is an environmentally benign precursor that generates difluorocarbene upon basic hydrolysis at low temperatures. cas.cn

Once generated, difluorocarbene can participate in various transformations. A key reaction is its insertion into a carbon-metal bond. For example, difluorocarbene can insert into the carbon-zinc bond of organozinc reagents. nih.gov The resulting fluorinated organozinc species can then be trapped by an electrophile. A potential route to this compound could involve the reaction of an appropriate propyl-metal species with a difluorocarbene source, followed by reaction with an ethyl chloroformate equivalent.

Another strategy involves the reaction of difluorocarbene with nucleophiles. nih.gov For example, the interaction with triphenylphosphine (B44618) generates a difluorinated phosphorus ylide, which can then react with various electrophiles. nih.gov

Table 3: Common Precursors for Difluorocarbene Generation

| Precursor Reagent | Activation Method | Key Advantages | Reference |

|---|---|---|---|

| (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) | Mildly basic activators (HMPA, DMPU, bromide ions) | Effective source; allows for consecutive bond-forming reactions. | nih.gov |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Catalytic fluoride ion | Highly versatile; reacts with electron-deficient alkenes. | rsc.orgresearchgate.net |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (-78 °C to r.t.) | Environmentally benign; efficient at low temperatures. | cas.cn |

| Ethyl bromodifluoroacetate (BrCF2COOEt) | Base-promoted | Can act as a carbon source for both formylation and difluoromethylation. | researchgate.net |

Functional Group Interconversions and Derivatization from Precursors

The synthesis of this compound can be effectively achieved by applying FGI to suitable precursors. A straightforward FGI approach is the esterification of the corresponding carboxylic acid, 2,2-difluoropentanoic acid. This transformation can be accomplished using standard esterification methods, such as Fischer esterification (reaction with ethanol (B145695) in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive derivative like an acyl chloride followed by reaction with ethanol.

Alternatively, derivatization from a more complex precursor can be employed. For example, a molecule like ethyl 2,2-difluoro-3-hydroxypentanoate could serve as a precursor. The hydroxyl group could be removed through a deoxygenation sequence, which might involve converting the alcohol to a tosylate or mesylate, followed by reductive cleavage.

Another FGI strategy involves the reduction of related functional groups. ic.ac.uk For instance, while not directly applicable to creating the pentanoate chain, the principles of reducing esters to alcohols using reagents like Lithium Aluminium Hydride (LiAlH4) or converting them to other carbonyl derivatives are central to FGI. ic.ac.ukresearchgate.net In the context of this compound synthesis, a precursor containing a different functional group at the 1-position (e.g., an aldehyde or a nitrile) could potentially be converted to the target ethyl ester through a series of FGI steps. For example, a selective reduction of a nitro group on a precursor molecule can be achieved using Fe in the presence of NH4Cl without affecting an ester group elsewhere in the molecule. mdpi.com

Table 4: Functional Group Interconversion (FGI) Pathways to this compound

| Precursor | Target Functional Group | FGI Reaction Type | Example Reagents |

|---|---|---|---|

| 2,2-Difluoropentanoic Acid | Ethyl Ester | Esterification | Ethanol (EtOH), H2SO4 (cat.) |

| Ethyl 2,2-difluoro-3-hydroxypentanoate | Alkane (at C-3) | Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH4 |

| 2,2-Difluoropentanoyl Chloride | Ethyl Ester | Nucleophilic Acyl Substitution | Ethanol (EtOH), Pyridine |

| 4-Nitrophenoxy Precursor | 4-Aminophenoxy Derivative | Nitro Group Reduction | Fe, NH4Cl, EtOH/H2O |

Advanced Techniques in Yield Optimization and Reaction Efficiency

For fluorination reactions, several factors are crucial for optimizing yields and minimizing the formation of byproducts.

Stoichiometric Control: Precise control over the amount of the fluorinating agent is essential. An excess may lead to over-fluorination or side reactions, while an insufficient amount will result in incomplete conversion.

Anhydrous Conditions: Fluorinating agents are often highly sensitive to moisture. Maintaining strictly anhydrous conditions is critical to prevent decomposition of the reagent and unwanted side reactions.

Temperature Control: Many fluorination reactions are highly exothermic. Low-temperature control is often necessary to prevent decomposition of thermally sensitive intermediates and to improve the selectivity of the reaction.

Beyond specific reaction types, general principles of process optimization can be applied. Dynamic optimization, as used in the synthesis of ethyl acetate, involves formulating the process as a mathematical problem where variables like reflux ratio and batch time are optimized to maximize productivity while meeting purity constraints. researchgate.netresearchgate.net Techniques such as Control Vector Parameterization (CVP) can be used to solve these complex problems. researchgate.netresearchgate.net Studies have shown that operating with a multi-reflux policy, where the reflux ratio is varied over the course of the reaction, can significantly improve the productivity of the desired product compared to a constant reflux operation. researchgate.net

High-performance liquid chromatography (HPLC) is a key analytical tool for assessing purity and quantifying impurities, which is essential feedback for any optimization effort. For fluorinated compounds, fluorine-19 nuclear magnetic resonance (19F NMR) is an invaluable technique for providing detailed insights into the molecular structure and for monitoring reaction progress and purity.

Table 5: Key Parameters for Yield and Efficiency Optimization

| Parameter | Optimization Strategy | Rationale |

|---|---|---|

| Stoichiometry | Precise control of reagent ratios. | Maximizes conversion of the limiting reagent and minimizes side products. |

| Temperature | Maintain optimal, often low, temperatures. | Prevents decomposition of reagents/products and enhances selectivity. |

| Reaction Time | Monitor reaction to completion (e.g., by TLC, HPLC, NMR). | Avoids incomplete reactions or the formation of degradation products from extended reaction times. |

| Reflux Ratio | Implement optimized, variable reflux profiles in distillation. | Can significantly reduce batch cycle time and improve productivity. researchgate.net |

| Purity Analysis | Utilize analytical techniques like HPLC and 19F NMR. | Allows for accurate quantification of yield and impurities, guiding further optimization. |

Reactivity and Advanced Transformations of Ethyl 2,2 Difluoropentanoate

Nucleophilic and Electrophilic Reactivity at the Difluorinated Center

The C2 carbon of ethyl 2,2-difluoropentanoate is bonded to two highly electronegative fluorine atoms. This arrangement creates a significant electron deficiency at this center, rendering it highly electrophilic. Consequently, the difluorinated carbon is a prime target for attack by electron-rich species, or nucleophiles.

The concept of electrophilicity is central to understanding the reactivity at this position; an electron-poor atom is an attractive target for a nucleophile libretexts.org. While steric hindrance can be a factor in nucleophilic attack, the relatively open pathway to the C2 carbon allows for various substitution reactions libretexts.org. For instance, similar difluoroethyl groups can be installed onto thiol, amine, and alcohol nucleophiles using specialized reagents that highlight the electrophilic nature of the difluorinated carbon chemrxiv.orgresearchgate.net.

In the context of this compound, nucleophilic attack at the C2 position is a plausible but challenging transformation due to the presence of two C-F bonds, which are exceptionally strong. Direct substitution of a fluorine atom is generally difficult. However, reactions involving derivatives, such as ethyl 3-bromo-2,2-difluoropentanoate, showcase the electrophilic nature of the carbon backbone. In these cases, the bromine atom serves as a leaving group, facilitating reactions analogous to nucleophilic substitution.

Conversely, the electron-poor nature of the difluorinated center makes it highly resistant to attack by electrophiles. There is no significant electron density at the C2 position to attract an incoming electrophilic species. Therefore, the reactivity at this center is dominated by its interactions with nucleophiles.

Transformations Involving the Ester Moiety

The ethyl ester group in this compound undergoes a range of transformations typical of esters, although its reactivity can be modulated by the adjacent difluoro group. These reactions primarily involve nucleophilic acyl substitution, where the ethoxy group (-OCH2CH3) is replaced by another nucleophile. youtube.comphysicsandmathstutor.com

Hydrolysis:

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, the ester undergoes hydrolysis to yield 2,2-difluoropentanoic acid and ethanol (B145695). This reaction is reversible and typically does not proceed to completion. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium 2,2-difluoropentanoate) and ethanol. physicsandmathstutor.comlibretexts.org The reaction is driven to completion because the final carboxylate ion is deprotonated and thus unreactive towards the alcohol. libretexts.org

Reduction:

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, 2,2-difluoro-1-pentanol. This reaction proceeds via an aldehyde intermediate which is further reduced. youtube.com

Partial Reduction to Aldehyde: It is possible to stop the reduction at the aldehyde stage (2,2-difluoropentanal) using less reactive or sterically hindered hydrides like diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com

Reaction with Organometallic Reagents:

Grignard Reagents: Reaction with two equivalents of a Grignard reagent (e.g., methylmagnesium bromide) leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group, and after the elimination of the ethoxide, a second equivalent adds to the resulting ketone intermediate. youtube.com

The following table summarizes these key transformations:

| Reaction Type | Reagents | Product(s) | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ (catalyst), Heat | 2,2-Difluoropentanoic acid + Ethanol | libretexts.org |

| Saponification | NaOH, H2O, Heat | Sodium 2,2-difluoropentanoate + Ethanol | physicsandmathstutor.comlibretexts.org |

| Full Reduction | 1) LiAlH4, 2) H3O+ | 2,2-Difluoro-1-pentanol | youtube.com |

| Partial Reduction | 1) DIBAL-H, -78 °C, 2) H2O | 2,2-Difluoropentanal | youtube.com |

| Reaction with Grignard | 1) 2 equiv. RMgX, 2) H3O+ | Tertiary Alcohol | youtube.com |

Intramolecular Cyclizations and Rearrangements

This compound and its derivatives are valuable precursors for the synthesis of fluorinated cyclic compounds through intramolecular reactions. These transformations often proceed via radical or ionic intermediates and can lead to the formation of complex molecular architectures.

A notable example is decarboxylative cyclization . While the ester itself does not undergo this reaction directly, the corresponding carboxylic acid does. For example, 5-aryl-2,2-difluoropentanoic acids can undergo a novel silver-catalyzed intramolecular decarboxylative cyclization to produce CF2-containing tetrahydronaphthalenes. researchgate.net This type of reaction, where a radical is generated via decarboxylation and then undergoes a cyclization cascade, is a powerful tool in organic synthesis. beilstein-journals.orgsioc-journal.cn

Furthermore, radical intermediates generated from related bromodifluoroacetic acid derivatives can undergo radical addition to an alkene followed by an intramolecular cyclization and bromination sequence to yield functionalized heterocycles. nih.gov For instance, the reaction of allylic alcohols with ethyl bromodifluoroacetate can lead to the formation of lactones through a process involving the addition of a •CF2CO2Et radical, followed by lactonization. mdpi.com

Rearrangements involving radical intermediates are also a significant class of transformations in organic chemistry, allowing for the construction of complex molecular skeletons. rsc.org While specific examples involving this compound are not extensively documented, the potential for such rearrangements exists, particularly in radical-mediated reaction pathways.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To participate in these reactions, this compound typically requires prior modification to introduce a suitable leaving group, such as a halogen.

A key example is the use of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates , which are structural analogs of a halogenated derivative of this compound. These compounds have been successfully used in direct cross-coupling reactions with coumarins and quinolinones, promoted by a halogen bond, to synthesize a variety of difluoroalkylated derivatives under mild conditions. rsc.orgrsc.org

Palladium-catalyzed cross-couplings of arylboronic acids with bromodifluoroacetates have also been developed, suggesting that similar Suzuki-type reactions could be applied to derivatives of this compound. escholarship.org These reactions provide a powerful method for introducing aryl and vinyl groups, significantly increasing the molecular complexity of the fluorinated scaffold.

The general scheme for such a reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent (like an organoboron compound in a Suzuki reaction) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Radical-Mediated Transformations

The generation and reaction of fluorinated radicals offer synthetic pathways that are often inaccessible through traditional ionic mechanisms. acs.org this compound derivatives, particularly halogenated precursors like ethyl bromodifluoroacetate, are excellent sources of difluoroalkyl radicals.

These radicals can be generated under various conditions, including:

Copper-Initiated Reactions: Copper powder can initiate the addition of iododifluoroacetates to both terminal and internal alkenes. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis is a mild and efficient method to generate difluoroalkyl radicals. acs.org For example, an iridium-based photocatalyst can reduce a precursor like ethyl bromodifluoroacetate to generate a •CF2CO2Et radical, which can then engage in further reactions. researchgate.net

Once generated, these radicals can participate in a variety of transformations:

Radical Addition: The difluoroalkyl radical can add across carbon-carbon double bonds. This has been demonstrated in reactions with vinyl ethers and other alkenes. nih.govresearchgate.net

Trifunctionalization Reactions: Radical addition to allylic alcohols can initiate a cascade sequence involving lactonization and atom transfer, resulting in the incorporation of three new functional groups in a single operation. mdpi.com

Radical Cyclization: As mentioned in section 3.3, a generated radical can attack an internal double bond, leading to the formation of cyclic structures. nih.gov

These radical-mediated processes are characterized by their high functional group tolerance and mild reaction conditions, making them highly valuable in modern organic synthesis. nih.govresearchgate.net

Stability Under Various Reaction Conditions and Media

The stability of this compound is a critical consideration for its storage and use in chemical synthesis. According to safety data, the compound is stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place in a tightly sealed container. cymitquimica.com

However, there are specific conditions and materials under which it may degrade:

Incompatible Materials: The compound is incompatible with strong oxidizing agents. cymitquimica.com

Conditions to Avoid: Exposure to heat, sparks, open flames, and moisture should be avoided. cymitquimica.com Moisture can lead to slow hydrolysis of the ester group, especially if acidic or basic impurities are present. libretexts.org

Degradation Pathways: The primary degradation pathways involve the ester moiety. Hydrolysis, as detailed in section 3.2, is a likely route of decomposition in aqueous acidic or basic media. libretexts.orglibretexts.org Under high temperatures, thermal decarboxylation could become a relevant degradation pathway for the corresponding carboxylic acid, a potential hydrolysis product. This has been observed in related perfluorocarboxylic acids. chemrxiv.org Computational studies on similar compounds suggest that hydrolysis and oxidation are prominent degradation pathways. rsc.org

Computational Chemistry and Theoretical Studies of Ethyl 2,2 Difluoropentanoate

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. rsc.org They can predict a wide range of properties, including molecular structures, energies, and spectroscopic data. wavefun.comresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgnih.gov It is favored for its balance of computational cost and accuracy, making it suitable for studying medium-sized molecules. mdpi.comscispace.com For Ethyl 2,2-Difluoropentanoate, DFT calculations can elucidate the influence of the geminal fluorine atoms on the molecule's electronic properties.

By solving the Kohn-Sham equations, DFT can determine key electronic structure parameters. mdpi.com These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic properties. researchgate.netplos.org Research findings from DFT studies include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps identify the electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -11.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction by considering each electron in the average field of all others. fiveable.me While HF neglects some electron correlation, it serves as a crucial starting point for more advanced calculations, known as post-Hartree-Fock methods. fiveable.meyoutube.com These methods, which include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by incorporating electron correlation effects, yielding more accurate energies and properties at a higher computational cost. youtube.com

In the conformational analysis of this compound, HF and post-HF methods can be used to calculate the potential energy surface associated with the rotation of its flexible bonds (e.g., C-C and C-O single bonds). This analysis helps identify stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Illustrative Conformational Analysis Data for this compound using Post-HF Methods

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti | 180° | 0.00 | MP2/aug-cc-pVTZ |

| Gauche | 60° | 1.25 | MP2/aug-cc-pVTZ |

| Transition State | 120° | 3.50 | MP2/aug-cc-pVTZ |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information about conformational changes and fluctuations. researchgate.netnih.gov For this compound, MD simulations can explore its conformational landscape in a solvent environment, mimicking realistic conditions.

An MD simulation begins with an initial structure and assigns velocities to its atoms. The system's trajectory is then calculated over a set period, revealing how the molecule explores different shapes and orientations. researchgate.net This is particularly useful for flexible molecules like this compound to understand the interplay between different conformers and their stability. Analysis of the MD trajectory can yield root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such simulations can provide a more dynamic picture of conformational preferences than static quantum chemical calculations alone. nih.gov

QM/MM Methods for Modeling Complex Reaction Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational techniques used to study chemical processes in large, complex systems like solutions or enzymes. frontiersin.orgnsf.gov These methods partition the system into two regions: a small, critical part (e.g., the reacting molecule) is treated with a high-accuracy Quantum Mechanics (QM) method, while the surrounding environment (e.g., solvent molecules) is described by a computationally less expensive Molecular Mechanics (MM) force field. nih.gov

To model a reaction involving this compound in a solvent, the ester itself would typically be defined as the QM region. This allows for an accurate description of the electronic changes, such as bond breaking or formation. nih.gov The surrounding water or organic solvent molecules would constitute the MM region. The QM/MM approach provides a balance between accuracy and computational feasibility, enabling the study of solvent effects on reaction barriers and mechanisms that would be intractable for a full QM calculation. nsf.gov The accuracy of QM/MM simulations depends on the careful choice of the QM method, the MM force field, and the scheme used to couple the two regions. uow.edu.aumdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms by locating and characterizing the stationary points (reactants, products, intermediates) and transition states on a potential energy surface. nih.govsumitomo-chem.co.jp For a reaction involving this compound, such as its hydrolysis, computational methods like DFT can map out the entire reaction pathway.

These studies begin by optimizing the geometries of the reactants and products. nih.gov Next, a search for the transition state (a first-order saddle point on the energy surface) is performed. The transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com To confirm that the transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The resulting energy profile provides the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding the reaction kinetics. sumitomo-chem.co.jpresearchgate.net

Table 3: Illustrative Reaction Energetics for the Hydrolysis of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Tetrahedral intermediate formation | +25.5 |

| Intermediate | Tetrahedral addition product | +10.2 |

| Products | 2,2-Difluoropentanoic Acid + Ethanol (B145695) | -5.8 |

Machine Learning Applications in Fluorine Chemistry and Property Prediction

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, accelerating drug discovery and materials science. chemrxiv.org In fluorine chemistry, ML models are particularly valuable because the unique effects of fluorine can be difficult to capture with standard prediction methods. chemrxiv.org These models are trained on large datasets of known fluorinated compounds to learn the relationships between chemical structure and properties like lipophilicity (logP) and acidity (pKa). chemrxiv.orgblackthorn.ai

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine.

¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In Ethyl 2,2-difluoropentanoate, the two fluorine atoms are geminal, attached to the same carbon (C2). Because C2 is a stereocenter, the two fluorine atoms are diastereotopic and thus magnetically non-equivalent.

This non-equivalence results in two distinct signals in the ¹⁹F NMR spectrum. These signals typically appear as a pair of doublets, known as an "AX system," arising from the strong two-bond geminal coupling (²JFF) between them. The chemical shifts for difluoroalkyl groups generally fall within a characteristic range. ucsb.edu For instance, in similar ethyl 3-alkyl-2,2-difluoropropanoate structures, the two diastereotopic fluorine atoms exhibit geminal coupling constants (²JFF) in the range of 253-259 Hz. rsc.org The signals often appear as doublets of doublets due to additional coupling with protons on the adjacent carbon (C3).

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Parameter | Expected Value | Description |

| Chemical Shift (δ) | -90 to -120 ppm | Typical range for a -CF₂- group adjacent to an ester. ucsb.edu |

| Multiplicity | Doublet of Doublets (dd) | Each fluorine signal is split by the other geminal fluorine and by the C3 protons. |

| Coupling Constant (²JFF) | ~250 - 260 Hz | Characteristic large geminal fluorine-fluorine coupling. rsc.org |

| Coupling Constant (³JHF) | ~10 - 20 Hz | Coupling to protons on the adjacent C3 carbon. rsc.org |

¹³C and ¹H NMR spectra provide complementary data to confirm the complete structure of the molecule.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum confirms the presence of the ethyl and propyl groups. The ethyl group is identified by a characteristic quartet and triplet pattern. savemyexams.com The protons of the propyl group adjacent to the difluorinated carbon (C3) will be split not only by their neighboring protons but also by the two fluorine atoms (³JHF), leading to more complex multiplets.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| -OCH₂CH₃ | ~4.3 | Quartet (q) | Deshielded by the adjacent oxygen atom. |

| -CF₂CH₂CH₂CH₃ | ~2.1 | Multiplet (m) | Coupled to both C4 protons and C2 fluorine atoms. |

| -CF₂CH₂CH₂CH₃ | ~1.5 | Multiplet (m) | |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | Characteristic of an ethyl ester group. savemyexams.com |

| -CF₂CH₂CH₂CH₃ | ~0.9 | Triplet (t) |

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule. A key feature is the signal for the C2 carbon, which is split into a triplet by the two directly attached fluorine atoms due to strong one-bond ¹JCF coupling. The carbonyl carbon (C1) also exhibits splitting, appearing as a triplet due to two-bond ²JCF coupling. rsc.org The chemical shifts are predictable based on the electronic environment of each carbon. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| C =O (C1) | ~162-164 | Triplet (t) | Carbonyl carbon of an α,α-difluoro ester. rsc.org |

| C F₂ (C2) | ~113-116 | Triplet (t) | Signal split by two directly bonded fluorine atoms (¹JCF). rsc.org |

| -OC H₂CH₃ | ~63 | Singlet (s) | |

| -CF₂C H₂- | ~32 | Triplet (t) | Signal may be split by two-bond coupling to fluorine atoms (²JCF). |

| -CH₂C H₂CH₃ | ~21 | Singlet (s) | |

| -O-CH₂C H₃ | ~14 | Singlet (s) | |

| -CH₂CH₂C H₃ | ~13 | Singlet (s) |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. When subjected to ionization, this compound will produce a molecular ion whose mass-to-charge ratio (m/z) corresponds to its molecular weight. Subsequent fragmentation provides insight into the molecule's structure, with common losses including the ethoxy group (-OCH₂CH₃), the propyl group (-CH₂CH₂CH₃), and carbon monoxide (CO). libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision (typically to four or more decimal places), allowing for the determination of the exact mass of the molecular ion. bioanalysis-zone.comchromatographyonline.com This enables the calculation of a unique elemental composition, thereby confirming the molecular formula. For this compound, HRMS would distinguish its formula, C₇H₁₂F₂O₂, from any other combination of atoms that might have the same nominal mass. bioanalysis-zone.com HRMS analysis of fragments further corroborates proposed fragmentation pathways. rsc.org

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| Molecular Ion (protonated) | C₇H₁₃F₂O₂⁺ | 167.0878 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of energy corresponding to specific bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. vscht.cz Strong bands corresponding to the C-F bond stretches are also prominent.

Table 5: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2980-2850 | C-H stretch (alkyl) | Medium |

| ~1760-1740 | C=O stretch (ester) | Strong, Sharp |

| ~1300-1000 | C-O stretch | Strong |

| ~1200-1050 | C-F stretch | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O and C-F bonds give strong IR signals, the less polar C-C backbone of the propyl and ethyl groups would be expected to produce more intense signals in the Raman spectrum. spectroscopyonline.com Raman spectroscopy is a non-destructive technique that is highly sensitive to the molecular backbone and can be used to analyze bulk samples. nih.govthermofisher.com The polymerization of related compounds has been characterized using Raman spectroscopy, highlighting its utility in monitoring chemical changes. nih.gov

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile organic compound, this compound is ideally suited for analysis by GC-MS. ri.gov In this technique, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would appear as a single sharp peak in the chromatogram. The gas chromatograph is coupled to a mass spectrometer, which provides a mass spectrum for the compound as it elutes from the column, confirming its identity. japsonline.com This technique is routinely used to detect and quantify volatile compounds in various matrices. ri.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is the more common method for a volatile ester, LC-MS serves as a powerful alternative, particularly for analyzing the compound in complex mixtures or for derivatives that may be less volatile or thermally unstable. chromatographyonline.com The compound is separated via high-performance liquid chromatography and then detected by mass spectrometry, which provides both molecular weight and structural data.

Applications in Advanced Organic Synthesis As a Building Block

Role as a Versatile Fluorinated Building Block in Organic Synthesis

Ethyl 2,2-difluoropentanoate is a valuable building block in organic synthesis due to the unique properties conferred by the gem-difluoro group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, influencing the reactivity of the adjacent carbonyl group and the α-carbon. This electronic effect makes the compound susceptible to a variety of chemical transformations.

The presence of two fluorine atoms on the α-carbon enhances the stability of potential anionic intermediates, facilitating reactions that involve the formation of a carbanion at this position. This stability allows for a range of nucleophilic and electrophilic reactions, making it a versatile synthon for the introduction of difluorinated moieties into larger molecules.

Key reactions involving this compound and similar α,α-difluoro esters include:

Reformatsky and Reformatsky-type reactions: These reactions involve the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. While this compound itself does not have a halogen for classical Reformatsky reaction, its derivatives or analogous reactions with other metals can be employed. For instance, enantioselective Reformatsky reactions of ethyl iododifluoroacetate with ketones have been developed to create quaternary carbon centers with high enantioselectivity. rsc.org

Michael additions: The enolate generated from this compound can act as a Michael donor, adding to α,β-unsaturated compounds to form new carbon-carbon bonds. masterorganicchemistry.comlscollege.ac.inlibretexts.orgresearchgate.net This reaction is a powerful tool for constructing complex carbon skeletons.

Synthesis of heterocycles: The reactivity of the ester and the difluoromethylene group can be harnessed to construct a variety of fluorine-containing heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netnih.govmdpi.comresearchgate.nete-bookshelf.deresearchgate.net

Synthesis of Complex Organic Molecules and Scaffolds with Difluorinated Motifs

The difluoromethylene group is a bioisostere for other functional groups like ethers, thioethers, and even carbonyl groups, meaning it can replace these groups in a molecule without significantly altering its shape, but potentially improving its metabolic stability and binding affinity. orgsyn.org this compound provides a direct route to incorporating this valuable motif.

Through multi-step synthetic sequences, this building block can be elaborated into complex bioactive molecules. researchgate.net For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The difluorinated alkyl chain can be further modified through various C-C bond-forming reactions. The palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination is a modern approach to synthesize gem-difluoro olefins, which are important structural motifs in various bioactive compounds. nih.gov

Integration into Molecular Architectures (e.g., Supramolecular Complexes, Metal-Organic Frameworks)

While specific examples of this compound in supramolecular complexes and metal-organic frameworks (MOFs) are not extensively documented, the unique properties of fluorinated compounds suggest their significant potential in these areas. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. nih.gov

In the context of supramolecular chemistry , the polarized C-F bonds of the difluoropentanoate moiety can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. The fluorine atoms can also influence the solubility and phase behavior of the resulting assemblies.

In the field of Metal-Organic Frameworks (MOFs) , which are porous materials constructed from metal ions and organic linkers, the incorporation of fluorinated ligands can lead to materials with enhanced properties. The carboxylate group of 2,2-difluoropentanoic acid (derived from the ethyl ester) could potentially serve as a linker to coordinate with metal centers. The fluorine atoms lining the pores of the MOF could modulate the adsorption properties for gases and small molecules, potentially leading to improved selectivity and capacity.

Strategic Use in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. wikipedia.orgbioduro.com Fluorinated fragments are of particular interest in FBDD because fluorine can enhance binding affinity and improve pharmacokinetic properties.

This compound, with a molecular weight of approximately 166 g/mol , falls within the typical size range for a fragment. Its difluorinated propyl chain and ethyl ester group provide distinct chemical features that could engage in specific interactions with a protein's binding site. The strategic inclusion of such a fragment in a screening library could lead to the identification of novel hit compounds. nih.govnih.govresearchgate.net Subsequent optimization of these hits could involve modifying the ethyl ester to other functional groups or extending the propyl chain to improve potency and selectivity.

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Fluorine-Containing Pharmaceutical Intermediates and Drug Candidates

The deliberate incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. Fluorinated building blocks, such as Ethyl 2,2-Difluoropentanoate, are instrumental in this process, providing a reliable and efficient means to introduce the gem-difluoro motif into complex molecular architectures. fluorochem.co.uknih.govossila.comnih.govhalocarbonlifesciences.com The synthesis of these building blocks is a critical first step, and various methods have been developed for their preparation. For example, the use of reagents like chlorodifloroacetic anhydride (B1165640) allows for the creation of a range of gem-difluoro compounds. chemrxiv.org

Once synthesized, these building blocks serve as versatile intermediates. The gem-difluoromethylene group is a key structural component in numerous biologically active compounds and is often introduced using building block strategies to protect metabolically vulnerable positions or to modulate the physicochemical properties of a lead compound. nih.govchemrxiv.orgresearchgate.net This approach is favored in drug discovery as it allows for the modular and systematic construction of compound libraries for screening. nih.gov For instance, gem-difluoroalkenes, which can be derived from precursors like this compound, are valuable substructures for preparing a variety of pharmaceuticals and agrochemicals. nih.govd-nb.info

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The substitution of hydrogen atoms with fluorine, particularly the replacement of a methylene (B1212753) group (-CH2-) with a gem-difluoromethylene group (-CF2-), has profound effects on a molecule's properties, which are critical for its behavior as a drug. enamine.netnih.gov These changes can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Key impacts of gem-difluorination include:

Modulation of Acidity/Basicity (pKa) : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. nih.govdntb.gov.ua This alteration can influence a drug's solubility and its ability to interact with biological targets. nih.gov

Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Replacing hydrogens at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life in the body. nih.govnih.govdntb.gov.ua

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule. This can lock the molecule into a shape that is more favorable for binding to its biological target, thus increasing its potency. nih.govljmu.ac.uk

| Property | Effect of -CF2- Introduction | Pharmacological Implication | Reference |

|---|---|---|---|

| Acidity (pKa) | Decreases pKa of nearby functional groups due to inductive effect. | Alters ionization state, affecting solubility and receptor binding. | nih.govdntb.gov.ua |

| Lipophilicity (LogP) | Complex and context-dependent; can increase or decrease LogP. | Modulates membrane permeability and absorption. | nih.govchemrxiv.org |

| Metabolic Stability | Generally increases by blocking sites of metabolic oxidation. | Prolongs drug half-life and bioavailability. | nih.govnih.gov |

| Molecular Conformation | Influences torsional angles and conformational preferences. | Can pre-organize the molecule for optimal target binding, increasing potency. | nih.govljmu.ac.uk |

Application in Drug Candidate Modular Synthesis and High-Throughput Screening

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern drug discovery. This compound and similar fluorinated compounds are ideal for this approach. nih.gov They allow for the rapid generation of a diverse library of drug candidates where the difluorinated moiety can be systematically placed at different positions to probe its effect on biological activity.

Furthermore, the presence of fluorine is highly advantageous for high-throughput screening (HTS), particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

¹⁹F NMR Screening : Since fluorine is virtually absent in biological systems, there are no background signals. mdpi.comacs.org This makes ¹⁹F NMR an exceptionally sensitive and robust method for screening libraries of fluorinated fragments against a biological target. nih.govresearchgate.netnih.gov

Hit Identification : Changes in the ¹⁹F NMR signal of a fluorinated compound upon addition of a target protein can indicate binding. mdpi.comcdnsciencepub.com This technique allows for the rapid screening of large compound mixtures to identify "hits"—molecules that bind to the target. nih.gov

Competition Experiments : Once a fluorinated hit is identified, it can be used as a "spy molecule" in competitive binding assays to screen non-fluorinated libraries or to determine the binding affinities of other compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies of Difluorinated Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The introduction of a gem-difluoromethylene group is a powerful strategy in SAR exploration. tandfonline.com By replacing a methylene group, a carbonyl group, or an ether oxygen with a -CF2- group, chemists can systematically probe the effects on potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.gov

The -CF2- group can act as a bioisostere for other functional groups. For example:

It can mimic the steric profile of a carbonyl group while possessing a different electronic character. nih.gov

The difluoromethyl (-CF2H) group can act as a unique hydrogen bond donor, a property that can be exploited to form new, favorable interactions with a protein target. tandfonline.comh1.coresearchgate.net

These bioisosteric replacements allow researchers to fine-tune interactions within the target's binding pocket, leading to the optimization of lead compounds. nih.gov

Fluorine as a Conformational and Metabolic Probe in Biomolecules (e.g., Peptides, Proteins)

The unique properties of the fluorine-19 (¹⁹F) nucleus make it an excellent probe for studying the structure, dynamics, and interactions of biomolecules. benthamscience.comnih.govnih.gov The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. acs.orgcdnsciencepub.com This means that even subtle changes in protein conformation, such as those induced by ligand binding or protein-protein interactions, can be detected as a change in the ¹⁹F NMR signal of a strategically placed fluorine label. nih.govnih.govresearchgate.netacs.org

While this compound itself is not directly incorporated into proteins, the principles demonstrated with fluorinated amino acids are broadly applicable. ljmu.ac.uk Researchers can introduce fluorinated groups into proteins and peptides to:

Monitor Conformational Changes : Track the shifts in ¹⁹F signals to understand how a protein changes its shape to perform its function. benthamscience.comnih.gov

Study Protein-Ligand Interactions : Observe how the fluorine signal is perturbed when a drug candidate binds, providing information about the binding event and its effect on the protein's structure. acs.orgcdnsciencepub.com

Map Binding Sites : By observing which fluorine labels are affected by a binding event, researchers can map the location of the binding site. nih.gov

This application provides invaluable, detailed insights at the molecular level, complementing other structural biology techniques like X-ray crystallography and cryo-EM. nih.gov

Development of Novel Therapeutic Agents Leveraging Difluorinated Moieties

The strategic use of difluorinated building blocks has contributed to the development of numerous successful therapeutic agents across various disease areas. nih.gov The gem-difluoro group is a key feature in several FDA-approved drugs, where it enhances metabolic stability, improves cell permeability, or provides optimal interactions with the drug target. ccspublishing.org.cnnih.govencyclopedia.pub

| Drug Name | Therapeutic Area | Role of the Difluorinated Moiety | Reference |

|---|---|---|---|

| Asciminib | Oncology (Chronic Myeloid Leukemia) | Features a chloro(difluoro)methoxy group; acts as an allosteric inhibitor of the BCR-ABL1 protein. | nih.govwikipedia.orgnih.gov |

| Oteseconazole | Antifungal | Contains a metabolically resistant difluoromethyl linker connecting heterocyclic residues. | nih.gov |

| Rimegepant | Migraine | Incorporates a bis-difluorinated phenyl moiety. | ccspublishing.org.cn |

| Gemigliptin | Diabetes (DPP-4 inhibitor) | Contains a 5,5-difluoropiperidin-2-one (B1396180) core structure. | mdpi.com |

These examples underscore the successful translation of fundamental medicinal chemistry principles into clinically effective medicines. The inclusion of the difluoromethylene group, often sourced from versatile building blocks related to this compound, has proven to be a valuable and powerful strategy in modern drug design. researchgate.netnih.gov

Potential Applications in Agrochemical Research

Synthesis of Fluorinated Agrochemical Precursors and Active Ingredients

The primary potential of Ethyl 2,2-difluoropentanoate in agrochemical research lies in its utility as a precursor for the synthesis of more complex fluorinated molecules that can serve as active ingredients in pesticides, herbicides, and fungicides. The gem-difluoroalkyl group is a key pharmacophore in many modern agrochemicals. nih.gov The presence of the difluoro group on the second carbon of the pentanoate chain offers a reactive site for various chemical modifications, allowing for the construction of diverse molecular scaffolds.

The predominant method for incorporating fluorine into agrochemicals is through the use of fluorinated building blocks. ccspublishing.org.cn this compound can be envisioned as such a building block. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or amide. These derivatives are common intermediates in the synthesis of many active ingredients, including pyrazole (B372694) carboxamide fungicides, which are a significant class of modern crop protection agents. ccspublishing.org.cn

Furthermore, the alkyl chain can be functionalized to introduce other desired chemical moieties. The strategic incorporation of the difluoromethyl group (CHF2) is a known approach to improve the biological activity of pesticides. acs.orgnih.gov While this compound contains a difluoroethyl group, the principles of leveraging gem-difluoro units are similar.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Precursors

| Transformation | Reagents and Conditions | Potential Agrochemical Moiety |

| Hydrolysis | Acid or base catalysis | Difluoropentanoic acid |

| Amidation | Amine, coupling agent | Difluoropentanamide |

| Reduction | Reducing agent (e.g., LiAlH4) | 2,2-Difluoropentanol |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol with difluoro group |

Enhancing Bioactivity and Stability in Crop Protection Agents

The introduction of fluorine atoms, and specifically gem-difluoro groups, into organic molecules can profoundly influence their physicochemical properties, leading to enhanced bioactivity and stability in the resulting agrochemicals. nbinno.comsigmaaldrich.com The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with target enzymes or receptors in pests and weeds. researchgate.net

Moreover, the carbon-fluorine bond is exceptionally strong, which can impart increased metabolic stability to the agrochemical. nbinno.com This means the active ingredient is less susceptible to degradation by enzymes within the target organism or in the environment, leading to a longer duration of action and potentially allowing for lower application rates. The difluoromethyl group, in particular, has been shown to enhance the stability and resistance profile of agrochemicals against pests and diseases. nbinno.com

The lipophilicity of a molecule is a critical factor in its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. The introduction of fluorine can increase lipophilicity, thereby improving the uptake and transport of the active ingredient to its site of action. nbinno.com While direct data on this compound is not available, the general principles of fluorine chemistry in agrochemicals suggest that its incorporation could lead to compounds with optimized bio-uptake and translocation properties.

Table 2: Potential Effects of the 2,2-Difluoroalkyl Moiety on Agrochemical Properties

| Property | Potential Enhancement | Rationale |

| Bioactivity | Increased | Altered electronic interactions with target sites. researchgate.net |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic degradation. nbinno.com |

| Lipophilicity | Increased | Improved penetration through biological membranes. nbinno.com |

| Binding Affinity | Potentially Increased | Fluorine can participate in favorable interactions with protein targets. |

Future Prospects in Sustainable Agrochemical Development

The development of more sustainable agrochemicals is a key goal in modern agricultural research. This includes designing molecules that are more potent, allowing for lower application rates, and that have a more favorable environmental profile. The use of fluorinated building blocks like this compound can contribute to these goals.

The future of sustainable crop protection may also involve the development of agrochemicals with more specific modes of action, reducing the impact on non-target organisms. The ability to fine-tune the properties of a molecule by incorporating fluorinated synthons like this compound provides medicinal and agrochemical chemists with a powerful tool to design next-generation crop protection agents that are both effective and environmentally responsible.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly prioritizing environmentally benign processes, and the synthesis of fluorinated compounds is no exception. Future research will focus on developing greener and more sustainable routes to Ethyl 2,2-Difluoropentanoate and related molecules, minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

Key strategies in this area include:

Alternative Solvents: A shift from traditional volatile organic compounds (VOCs) to more eco-friendly solvents is a critical aspect of green chemistry. nih.gov Research is exploring the use of water, ionic liquids, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for fluorination reactions. nih.govchemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net The application of surfactant-based catalytic systems is a promising approach to enable nucleophilic fluorination in aqueous media. digitellinc.com

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally friendly alternative to traditional chemical catalysts. chemistryjournals.net Enzymatic reactions often proceed under mild conditions, reducing energy consumption and the formation of byproducts. chemistryjournals.net Research into enzymes capable of catalyzing fluorination reactions is an active and promising area.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up reactions. The integration of flow chemistry into the synthesis of fluorinated compounds can lead to more efficient and sustainable manufacturing processes.

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

The development of these green synthetic routes is crucial for the long-term viability and environmental responsibility of producing valuable fluorinated compounds. A greener synthetic route for the antimalarial drug artemisinin, for example, has been developed to provide a more sustainable and scalable alternative to its traditional extraction from plants. chemistryjournals.net

Exploration of Novel Catalytic Systems for Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driving force in fluorination chemistry. nih.gov Future research will continue to focus on discovering and optimizing catalysts that can achieve high selectivity and efficiency in the synthesis of compounds like this compound.

Emerging trends in this area include:

Transition Metal Catalysis: Transition metal complexes, particularly those based on palladium, copper, and rhodium, have proven to be versatile catalysts for C-F bond formation. nih.govacs.orgacs.org Ongoing research aims to develop more active and robust catalysts with improved functional group tolerance. acs.org For instance, a heteroleptic palladium catalyst has been developed for the fluorination of arylboronic acids, offering an effective route to fluorinated arenes. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. nih.gov Chiral organocatalysts can be used to control the stereochemistry of fluorination reactions, providing access to enantiomerically pure fluorinated compounds. nih.govacs.org

Photoredox and Electrochemical Catalysis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions. mdpi.comscilit.com Photoredox catalysis, for example, can generate radical intermediates that are capable of selective fluorination at unactivated C-H sites. mdpi.com

Enantioselective Fluorination: The development of catalytic systems for enantioselective fluorination is a significant area of research. acs.orgorganic-chemistry.org This is particularly important for the synthesis of chiral fluorinated molecules with specific biological activities.

The discovery of new catalytic systems will not only improve the synthesis of known fluorinated compounds but also enable the creation of novel molecules with unique properties and applications.

| Catalytic System | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes complexes of metals like palladium, copper, and rhodium to facilitate C-F bond formation. nih.govacs.orgacs.org | High efficiency, broad substrate scope, and versatility in various fluorination reactions. nih.govmdpi.com |

| Organocatalysis | Employs small, chiral organic molecules to catalyze stereoselective fluorination reactions. nih.govacs.org | Metal-free, environmentally friendly, and effective for asymmetric synthesis. nih.gov |